Methyl (2,3,5-trimethylphenoxy)acetate
Overview
Description
Methyl (2,3,5-trimethylphenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a methyl ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2,3,5-trimethylphenoxy)acetate can be synthesized through the esterification of 2,3,5-trimethylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,3,5-trimethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,5-trimethylphenoxyacetic acid.
Reduction: Formation of 2,3,5-trimethylphenoxyethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl (2,3,5-trimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of methyl (2,3,5-trimethylphenoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,4,6-trimethylphenoxy)acetate
- Methyl (3,4,5-trimethylphenoxy)acetate
- Methyl (2,3,4-trimethylphenoxy)acetate
Uniqueness
Methyl (2,3,5-trimethylphenoxy)acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2, 3, and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2-(2,3,5-trimethylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-9(2)10(3)11(6-8)15-7-12(13)14-4/h5-6H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUWVSXMVBOUFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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